5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a triazole-N-oxide.
Scientific Research Applications
5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological system and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its phenethyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may improve its bioavailability and efficacy in biological systems compared to other triazole derivatives.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
5-chloro-1-(2-phenylethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-9(11(16)17)13-14-15(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17) |
InChI Key |
VIBKRKVBBQZNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)Cl |
Origin of Product |
United States |
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